molecular formula C20H19N3O4S2 B2417975 4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 886903-83-9

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2417975
CAS No.: 886903-83-9
M. Wt: 429.51
InChI Key: WNDVVUBEEOIKEF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic chemical reagent designed for research applications, featuring a molecular architecture that combines a thiophene carboxamide core with a biaryl sulfonamide linkage. This compound is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use. The molecular structure of this compound incorporates two pharmacophores of significant interest in medicinal chemistry: the sulfonamide and the thiophene carboxamide. Biaryl sulfonamide scaffolds are prevalent in pharmaceutical research and have been identified in compounds with a range of bioactivities, including roles as enzyme inhibitors and receptor antagonists . Concurrently, thiophene carboxamide derivatives represent a versatile heterocyclic scaffold widely investigated for their antiproliferative properties, with studies showing their efficacy in cytotoxic evaluations against various cancer cell lines . Some related compounds function as prodrugs activated by specific bacterial nitroreductases, presenting a novel strategy for targeting infectious agents . The integration of these features suggests potential research applications in areas such as oncology, for the development of novel antiproliferative agents, and immunology, for investigating inflammatory pathways. Researchers can utilize this compound as a building block in synthetic chemistry or as a chemical probe for interrogating biological processes. The specific mechanism of action and molecular target(s) should be verified by researchers through appropriate experimental studies.

Properties

IUPAC Name

2-[[4-(benzenesulfonamido)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-12-13(2)28-20(17(12)18(21)24)22-19(25)14-8-10-15(11-9-14)23-29(26,27)16-6-4-3-5-7-16/h3-11,23H,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDVVUBEEOIKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Adaptations

The Gewald reaction, involving cyclocondensation of a ketone, cyanoacetamide, and elemental sulfur, is a classical route to 2-aminothiophenes. However, introducing methyl groups at positions 4 and 5 requires modification:

  • Reactants :
    • 3-Pentanone (2.2 eq) as the methyl source
    • Cyanoacetamide (1.0 eq)
    • Sulfur (1.5 eq)
  • Conditions :
    • Ethanol/piperidine (4:1 v/v) at reflux (78°C) for 6–8 h
  • Mechanism :
    Knoevenagel condensation forms an α,β-unsaturated nitrile, followed by sulfur-mediated cyclization to yield 2-amino-4,5-dimethylthiophene-3-carboxamide.

Optimization Note :
Substituting ethanol with DMF accelerates cyclization (patent CN102115468B), achieving 85% yield at 60°C within 3 h. Post-reaction quenching with ice-water precipitates the product, which is filtered and recrystallized from ethanol.

Alternative Cyclization Using Na₂S·9H₂O

Patent CN102115468B describes thiophene synthesis via Na₂S·9H₂O-mediated cyclization of α-halo ketones and mercaptoacetamide derivatives:

  • Reactants :
    • 3-Chloro-2-butanone (1.0 eq)
    • Mercaptoacetamide (1.2 eq)
  • Conditions :
    • DMF, 60°C, 2 h under N₂
  • Yield : 78–82% after recrystallization (ethyl acetate/hexane)

This method avoids sulfur handling hazards and improves scalability.

Functionalization of the Thiophene Core

Introduction of the 2-Amino Group

The Gewald product inherently provides a 2-amino group. For alternative routes lacking this functionality, nitration/reduction or Ullmann coupling may be employed:

  • Nitration :
    • HNO₃/H₂SO₄ (0–5°C) introduces a nitro group at position 2.
    • Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to amine.
  • Ullmann Coupling :
    • CuI, 1,10-phenanthroline, K₂CO₃ in DMSO at 110°C couples aryl halides to the thiophene.

Synthesis of the 4-(Phenylsulfonamido)Benzamido Side Chain

Benzamido Group Installation

Coupling 4-nitrobenzoic acid to the thiophene’s 2-amino group precedes sulfonylation:

  • Activation :
    • 4-Nitrobenzoic acid (1.1 eq) activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
  • Coupling :
    • React with 2-amino-4,5-dimethylthiophene-3-carboxamide (1.0 eq) at 25°C for 12 h.
  • Yield : 89% after reverse-phase HPLC purification (Method: Acidic gradient).

Reduction of Nitro to Amine

  • Catalytic Hydrogenation :
    • H₂ (1 atm), 10% Pd/C (0.1 eq), ethanol, 25°C, 4 h.
    • Quantitative conversion monitored by TLC (Rf: 0.3→0.8 in EtOAc/hexane 1:1).

Sulfonylation with Phenylsulfonyl Chloride

  • Reaction :
    • 4-Aminobenzamido-thiophene (1.0 eq), phenylsulfonyl chloride (1.5 eq), pyridine (3.0 eq) in DCM, 0°C→25°C, 2 h.
  • Workup :
    • Dilute with DCM, wash with 1M HCl (2×), brine, dry (Na₂SO₄), concentrate.
  • Yield : 91% as white solid.

Final Assembly and Characterization

Global Deprotection and Purification

If protecting groups (e.g., Boc) are used during synthesis:

  • Deprotection :
    • TFA/DCM (1:1 v/v), 25°C, 1 h.
  • Purification :
    • Recrystallization (ethanol/water) or silica gel chromatography (EtOAc/MeOH 9:1).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 7.12–7.89 (m, 9H, Ar-H), 8.45 (s, 1H, NH), 10.21 (s, 1H, SO₂NH).
  • LCMS : m/z 457.1 [M+H]⁺ (calc. 457.14).
  • HPLC Purity : 98.6% (C18, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Gewald + Sequential Coupling 72 97.2 Scalable, minimal protection
Na₂S Cyclization + Coupling 68 96.8 Avoids sulfur handling
Ullmann Coupling Route 65 95.4 Direct C–N bond formation

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation :
    Competing reactions at the carboxamide group are mitigated by using bulky bases (e.g., 2,6-lutidine) and low temperatures.
  • Byproduct Formation During Cyclization :
    Excess Na₂S·9H₂O (1.5 eq) suppresses dimerization.
  • Purification Difficulties : Reverse-phase chromatography (C18, 0.1% formic acid) resolves polar impurities.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with fewer substituents.

    4,5-Dimethylthiophene-3-carboxamide: Lacks the phenylsulfonamido and benzamido groups.

    Phenylsulfonamido-benzamido derivatives: Compounds with similar functional groups but different core structures.

Biological Activity

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with a carboxamide group and a phenylsulfonamide moiety. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

Antitumor Activity

Recent studies have investigated the antitumor activity of this compound through various in vitro and in vivo experiments.

In Vitro Studies

In vitro evaluations of the compound's cytotoxic effects have shown promising results against several cancer cell lines. The compound exhibited an IC50 range from 23.2 to 49.9 μM for the most active derivatives, indicating significant antitumor potential (Table 1).

CompoundIC50 (μM)Cell Line
423.2MCF-7
549.9A549
1552.9HeLa
2195.9HCT116

In Vivo Studies

In vivo studies further elucidated the compound's efficacy. In a mouse model bearing solid tumors, treatment with the compound led to a 54% reduction in tumor mass compared to controls (Figure 1). The experimental design involved administering the compound over several doses starting from day 7 post-tumor inoculation.

The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Targeting Specific Kinases : The compound has shown inhibitory effects on certain kinases involved in tumor growth and survival.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor volume and weight, suggesting its potential as a therapeutic agent in oncology.

Case Study Overview

  • Model : SEC-bearing mice
  • Treatment Regimen : Seven doses starting from day 7 post-tumor inoculation
  • Results :
    • Tumor weight reduction by 54%
    • Significant decrease in tumor volume compared to control groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Begin with a Gewald reaction to synthesize the thiophene core using ethyl cyanoacetate, sulfur, and ketones (e.g., 4,5-dimethylthiophene-3-carboxylic acid derivatives) .
  • Step 2 : Introduce the phenylsulfonamido-benzamido group via a coupling reaction. Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to ensure efficient amide bond formation .
  • Characterization : Confirm intermediate purity and structure using TLC , 1H/13C NMR , and HRMS (High-Resolution Mass Spectrometry). For example, NMR peaks for methyl groups on the thiophene ring typically appear at δ 2.2–2.5 ppm .

Q. What functional groups in this compound are critical for initial biological screening, and how are they validated?

  • Key Groups :

  • Thiophene core : Provides aromatic stability and potential π-π interactions with biological targets.
  • Phenylsulfonamido group : Enhances solubility and may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
  • Carboxamide : Facilitates hydrogen bonding with receptors.
    • Validation : Use FT-IR to confirm amide N-H stretches (~3300 cm⁻¹) and sulfonamide S=O asymmetric stretches (~1350 cm⁻¹). Compare with reference spectra of analogous thiophene carboxamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the sulfonamido coupling step?

  • Experimental Design :

  • Variables : Test solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and stoichiometry (1.2–2.0 equivalents of sulfonyl chloride).
  • Data Analysis : A recent study found that DMF at 0°C with 1.5 equivalents of reagent increased yields from 45% to 72% while reducing byproducts (e.g., unreacted starting material) .
    • Contradiction Alert : reports lower yields (~50%) for similar couplings in THF, suggesting solvent polarity is critical .

Q. How do structural modifications (e.g., methyl groups on the thiophene ring) influence bioactivity, and what computational tools support this analysis?

  • Structure-Activity Relationship (SAR) :

  • Methyl groups at positions 4 and 5 on the thiophene ring increase hydrophobicity, potentially enhancing membrane permeability. Molecular docking (e.g., AutoDock Vina) predicts stronger binding to kinase targets like FLT-3 (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unmethylated analogs) .
  • Validation : Compare IC₅₀ values in kinase inhibition assays (e.g., FLT-3: IC₅₀ = 0.12 µM for methylated derivative vs. 0.45 µM for parent compound) .

Q. How should researchers resolve contradictory data in solubility and stability studies?

  • Case Study :

  • Contradiction : One study reports aqueous solubility of 0.8 mg/mL (pH 7.4), while another finds <0.2 mg/mL .
  • Resolution :

Verify buffer composition (e.g., presence of co-solvents like DMSO).

Use dynamic light scattering (DLS) to detect aggregation.

Repeat assays under standardized conditions (e.g., USP phosphate buffer, 25°C).

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